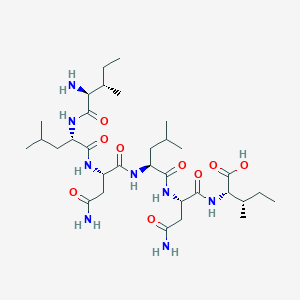
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is a peptide composed of six amino acids: L-isoleucine, L-leucine, and L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-asparagine, L-leucine, L-asparagine, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (L-isoleucine, L-leucine, L-asparagine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Scientific Research Applications
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide folding.
Pharmacology: Investigating potential therapeutic peptides for diseases, including cancer and metabolic disorders.
Materials Science: Developing peptide-based materials with specific mechanical or chemical properties.
Biotechnology: Designing peptide-based biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition, receptor activation, or changes in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- L-Isoleucyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-asparaginyl-L-leucine
- L-Leucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-leucine
Uniqueness
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is unique due to its specific sequence of amino acids, which can confer distinct structural and functional properties. The presence of multiple L-isoleucine and L-leucine residues can influence the peptide’s hydrophobicity, stability, and interaction with other molecules.
Properties
CAS No. |
918159-52-1 |
|---|---|
Molecular Formula |
C32H58N8O9 |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C32H58N8O9/c1-9-17(7)25(35)31(47)39-20(12-16(5)6)28(44)37-21(13-23(33)41)29(45)36-19(11-15(3)4)27(43)38-22(14-24(34)42)30(46)40-26(32(48)49)18(8)10-2/h15-22,25-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,48,49)/t17-,18-,19-,20-,21-,22-,25-,26-/m0/s1 |
InChI Key |
SYKUZEVOQSXCGF-CAYZQLFJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
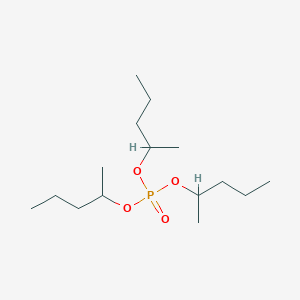
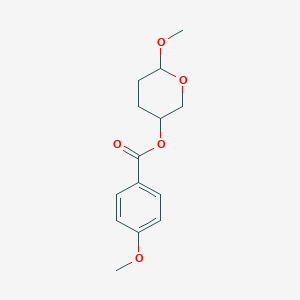
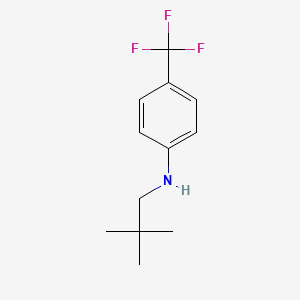
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
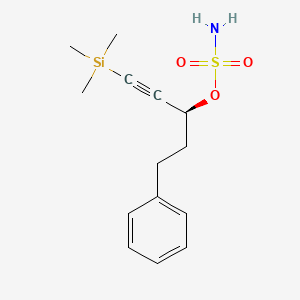
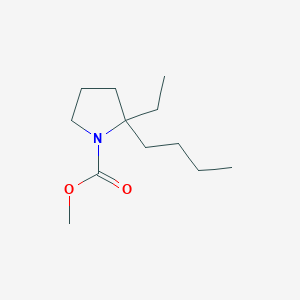
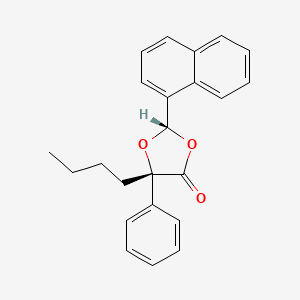
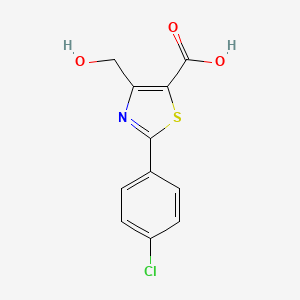
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)

